Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is a synthetic compound recognized for its role as an intermediate in the synthesis of Finasteride and Dutasteride, both of which are potent inhibitors of the enzyme 5α-reductase. These inhibitors are primarily utilized in the treatment of conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma. The compound's chemical structure is characterized by the presence of an azasteroid framework, which is crucial for its biological activity as a steroid analog.
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is classified under azasteroids, a subgroup of steroid compounds where one carbon atom in the steroid nucleus is replaced by a nitrogen atom. This modification imparts unique pharmacological properties to the compound. The compound is typically sourced from chemical suppliers who specialize in research-grade materials, and its synthesis is often detailed in scientific literature and patents related to steroid chemistry.
The synthesis of Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate generally involves several key steps:
Industrial production methods mirror laboratory synthesis but are scaled up for commercial viability, ensuring stringent control over reaction conditions to maintain quality .
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate can participate in various chemical reactions:
As a 5α-reductase inhibitor, Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate functions by binding to the enzyme 5α-reductase. This enzyme catalyzes the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen responsible for various androgenic effects in tissues.
Mechanism Overview:
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate exhibits several notable physical and chemical properties:
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate has significant applications in scientific research:
The compound's ability to modulate androgen activity makes it a valuable asset in both clinical applications and research settings focused on hormonal regulation and related disorders.
Methyl 4-aza-5α-androsta-3-one-17β-carboxylate features a complex tetracyclic framework characteristic of modified steroid nuclei, with systematic variations that define its biochemical behavior. The core structure consists of three cyclohexane rings (A, B, C) and one cyclopentane ring (D), incorporating a 4-azasteroid modification where a nitrogen atom replaces the carbon at position 4. This substitution creates a lactam moiety at C-3, fundamentally altering the electronic properties of ring A compared to natural steroids [4] [6].
The stereochemical configuration is rigorously defined by seven chiral centers, with the 5α-H configuration being pharmacologically essential. Crystallographic analysis confirms the trans fusion of rings A/B, B/C, and C/D, creating an overall planar topography. The absolute configuration is specified as (1S,3aS,3bS,5aR,9aR,9bS,11aS) in systematic nomenclature, with the angular methyl groups at C10 and C13 maintaining their characteristic β-orientations [4] [7]. The 17β-carboxylate moiety projects axially from ring D, with esterification via methyl group introduction enhancing metabolic stability compared to carboxylic acid analogs.
Table 1: Stereochemical Features of Methyl 4-aza-5α-androsta-3-one-17β-carboxylate
Stereocenter | Configuration | Structural Role |
---|---|---|
C1 (Ring A/B) | S | Lactam ring conformation |
C5 | α-H | A/B ring trans fusion |
C7 (C17 position) | S | Carboxylate orientation |
C9a | R | C/D ring fusion geometry |
C11a | S | Methyl group orientation |
C17 | β | Ester group projection |
C9 | R | B/C ring fusion |
The formal IUPAC designation for this compound is methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9a,9b,10,11,11a-hexadecahydroindeno[5,4-f]quinoline-1-carboxylate, systematically describing the heterocyclic ring system, stereochemistry, and functional groups [3] [7]. This nomenclature prioritizes the bridged tetracyclic system with the indenoquinoline core, accurately positioning the lactam oxygen (7-oxo) and methyl ester at C1.
Two distinct CAS registry numbers identify isomeric variations:
Pharmaceutical nomenclature recognizes this compound as Finasteride EP Impurity B or Dutasteride Related Impurity 4, reflecting its status as a synthetic intermediate and degradation product in 5α-reductase inhibitor manufacturing [2] [10]. Additional synonyms include Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate and the stereochemically precise descriptor (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate [5] [7].
Table 2: Nomenclature Systems for Methyl 4-aza-5α-androsta-3-one-17β-carboxylate
Nomenclature Type | Designation | Reference |
---|---|---|
Systematic IUPAC | methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9a,9b,10,11,11a-hexadecahydroindeno[5,4-f]quinoline-1-carboxylate | [7] |
Pharmaceutical | Finasteride EP Impurity B | [2] |
CAS Registry | 73671-92-8 (saturated) 103335-41-7 (Δ¹-unsaturated) | [3] [10] |
Stereospecific | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | [5] |
The compound presents as a white to off-white crystalline solid with decomposition occurring sharply between 280-295°C, depending on the isomer. The Δ¹-unsaturated variant (CAS 103335-41-7) exhibits a melting point of 280-282°C (dec.), while the saturated analog (CAS 73671-92-8) melts at 290-295°C [3] [5] [8]. This thermal stability stems from extensive hydrogen bonding networks observed in crystalline lattices. X-ray diffraction reveals orthorhombic crystal systems with P2₁2₁2₁ space groups, where molecules form dimeric units via N-H···O=C interactions between the lactam moieties [5].
Solubility profiling demonstrates marked hydrophobicity, with limited dissolution in aqueous systems (<0.1 mg/mL). Moderate solubility occurs in chlorinated solvents (chloroform: ~15 mg/mL), while heating enhances dissolution in dipolar aprotic solvents like DMSO (~25 mg/mL at 60°C) and methanol (~20 mg/mL at 50°C) [2] [10]. The compound exhibits pH-dependent stability, with optimal preservation in neutral conditions under refrigerated storage (2-8°C). The predicted pKa values range from 14.15±0.70 for the lactam nitrogen to 15.92±0.70 for the ester carbonyl, indicating minimal ionization under physiological conditions [3] [10]. Density measurements report 1.113±0.06 g/cm³ for the unsaturated isomer and 1.095 g/cm³ for the saturated derivative, correlating with their packing efficiencies in solid states [3] [10].
Table 3: Physicochemical Properties of Methyl 4-aza-5α-androsta-3-one-17β-carboxylate Isomers
Property | Δ¹-Unsaturated Isomer (103335-41-7) | Saturated Analog (73671-92-8) |
---|---|---|
Melting Point | 280-282°C (dec.) | 290-295°C |
Density | 1.113±0.06 g/cm³ | 1.095 g/cm³ |
Boiling Point | 478.6±45.0°C (predicted) | 471.8°C at 760 mmHg |
Solubility (CHCl₃) | Slightly soluble (~15 mg/mL) | Slightly soluble |
Refractive Index | 1.525 | 1.513 |
Vapor Pressure | 0 mmHg at 25°C | 4.51E-09 mmHg at 25°C |
Storage Stability | Sealed in dry, 2-8°C | Room temperature |
The strategic replacement of the C17-methyl ester with ethyl ester functionality generates Ethyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, a structural analog patented for enhanced pharmacokinetic profiles. The ethyl homolog demonstrates increased lipophilicity (cLogP +0.8 versus methyl ester), influencing membrane permeability and metabolic clearance rates [9] [10]. This modification exemplifies structure-property optimization in 5α-reductase inhibitor development, where minor aliphatic chain alterations significantly impact tissue distribution.
The Δ¹-unsaturation (C1=C2 double bond) distinguishes Methyl 4-aza-5α-androsta-1-en-3-one-17β-carboxylate (CAS 103335-41-7) from its saturated counterpart Methyl 4-aza-5α-androstan-3-one-17β-carboxylate (CAS 73671-92-8). This structural variation substantially influences electronic distribution within the lactam ring, evidenced by UV spectral shifts: unsaturated isomers exhibit λₘₐₓ ≈ 240 nm (ε=12,000) versus 220 nm (ε=9,500) for saturated forms [5] [6]. The unsaturated analog's conjugated system enhances dipole moment (calculated Δμ=1.8D), explaining its altered crystallization behavior and solubility parameters.
Bioactivity correlations reveal that C17 ester chain length modulates enzyme binding kinetics. Methyl esters serve primarily as synthetic precursors to carboxylic acid pharmacophores like finasteride, whereas ethyl esters demonstrate prolonged in vivo residence due to reduced esterase susceptibility [9] [10]. The Δ¹-unsaturation diminishes 5α-reductase binding affinity by ~40% compared to saturated analogs, confirming that planarity alterations in ring A disrupt optimal enzyme-substrate interactions [6] [9].
Table 4: Structural-Activity Relationships Among 4-Azasteroid Carboxylates
Structural Feature | Methyl Ester (103335-41-7) | Ethyl Analog | Saturated Derivative (73671-92-8) |
---|---|---|---|
C17 Substituent | -OCH₃ | -OCH₂CH₃ | -OCH₃ |
Ring A Modification | Δ¹ double bond | Δ¹ double bond | Saturated |
Calculated logP | 3.8±0.5 | 4.6±0.5 | 3.5±0.5 |
Enzymatic Hydrolysis Rate | High (t₁/₂<30min) | Moderate (t₁/₂≈2h) | High (t₁/₂<30min) |
5α-Reductase IC₅₀ (relative) | 1.0 (reference) | 0.7 | 0.6 |
Crystalline Form | Orthorhombic | Monoclinic | Hexagonal |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7